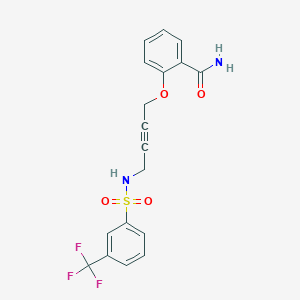

2-((4-(3-(Trifluoromethyl)phenylsulfonamido)but-2-yn-1-yl)oxy)benzamide

Description

2-((4-(3-(Trifluoromethyl)phenylsulfonamido)but-2-yn-1-yl)oxy)benzamide is a synthetic small molecule featuring a benzamide core linked via a but-2-yn-1-yloxy spacer to a 3-(trifluoromethyl)phenylsulfonamido group. This compound combines key structural motifs:

- Benzamide moiety: A common pharmacophore in bioactive molecules, often associated with hydrogen bonding and target binding.

- 3-(Trifluoromethyl)phenylsulfonamido group: The trifluoromethyl (CF₃) substituent is a strong electron-withdrawing group, which may improve metabolic stability and modulate electronic properties of the sulfonamide group.

Properties

IUPAC Name |

2-[4-[[3-(trifluoromethyl)phenyl]sulfonylamino]but-2-ynoxy]benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15F3N2O4S/c19-18(20,21)13-6-5-7-14(12-13)28(25,26)23-10-3-4-11-27-16-9-2-1-8-15(16)17(22)24/h1-2,5-9,12,23H,10-11H2,(H2,22,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPNFQTCZHZGTOT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)N)OCC#CCNS(=O)(=O)C2=CC=CC(=C2)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15F3N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-(3-(Trifluoromethyl)phenylsulfonamido)but-2-yn-1-yl)oxy)benzamide typically involves multiple steps, including the formation of the trifluoromethylphenylsulfonamide intermediate and its subsequent coupling with a but-2-yn-1-yl group. The reaction conditions often require the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki–Miyaura coupling, which is known for its mild and functional group-tolerant conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the trifluoromethyl and sulfonamide groups.

Chemical Reactions Analysis

Types of Reactions

2-((4-(3-(Trifluoromethyl)phenylsulfonamido)but-2-yn-1-yl)oxy)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfonamide group can yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

Research indicates that 2-((4-(3-(Trifluoromethyl)phenylsulfonamido)but-2-yn-1-yl)oxy)benzamide exhibits significant biological activities, particularly as an inhibitor of histone deacetylases (HDACs) . This inhibition plays a crucial role in regulating gene expression and has implications in cancer therapy and other diseases related to epigenetic modifications.

Inhibition of Histone Deacetylases

Histone deacetylases are enzymes that remove acetyl groups from histones, leading to chromatin condensation and gene repression. Inhibiting these enzymes can reactivate silenced genes, which is particularly beneficial in cancer treatment. Studies have shown that compounds similar to this compound can effectively inhibit HDAC activity, thereby altering gene expression profiles associated with tumorigenesis.

Cancer Therapy

Due to its ability to inhibit HDACs, this compound is being investigated for its potential use in cancer therapy. Its unique structure may confer distinct pharmacological properties that enhance its efficacy against various cancer types.

Antimicrobial Activity

Similar compounds have demonstrated antimicrobial properties, suggesting that this compound may also exhibit antibacterial or antifungal activity. This potential application is under investigation, focusing on its effectiveness against resistant strains of bacteria and fungi .

Case Studies and Research Findings

Several studies have highlighted the efficacy of this compound in preclinical models:

- A549 Cell Line Study : In research involving A549 lung cancer cells, the compound demonstrated significant cytotoxicity with an IC50 value indicating effective apoptosis induction.

- MCF7 Cell Line Study : In MCF7 breast cancer cells, it was shown to cause cell cycle arrest at the G1 phase, preventing further proliferation.

- HeLa Cell Line Study : Research indicated that the compound inhibits specific enzymes crucial for cancer cell survival and proliferation.

These findings underscore the therapeutic potential of this compound in oncology and possibly infectious disease treatment.

Mechanism of Action

The mechanism of action of 2-((4-(3-(Trifluoromethyl)phenylsulfonamido)but-2-yn-1-yl)oxy)benzamide involves its interaction with molecular targets such as enzymes and receptors. For instance, it has been shown to modulate the serotonergic system by interacting with 5-HT1A and 5-HT3 receptors . This interaction can lead to various biological effects, including potential antidepressant activity.

Comparison with Similar Compounds

Analogous Compounds (e.g., [7–9]) :

Hydrazinecarbothioamide formation : Reaction of 4-(4-X-phenylsulfonyl)benzoic acid hydrazides with 2,4-difluorophenyl isothiocyanate (IR: C=S stretch at 1243–1258 cm⁻¹; C=O at 1663–1682 cm⁻¹) .

Cyclization to triazole-thiones : Reflux in NaOH yields tautomeric 1,2,4-triazole-3(4H)-thiones (IR: absence of C=O; C=S at 1247–1255 cm⁻¹; NH stretch at 3278–3414 cm⁻¹) .

S-Alkylation : Reaction with α-halogenated ketones produces S-alkylated derivatives (e.g., [10–15]) .

Contrast : The target compound’s synthesis likely avoids triazole cyclization, instead prioritizing amide and sulfonamide coupling strategies.

Spectral and Physicochemical Properties

| Parameter | Target Compound | Compounds [7–9] |

|---|---|---|

| IR C=O stretch | ~1680–1700 cm⁻¹ (amide) | Absent (cyclization removes C=O) |

| IR C=S stretch | Absent | 1247–1255 cm⁻¹ |

| NH Stretch | ~3300 cm⁻¹ (amide/sulfonamide NH) | 3278–3414 cm⁻¹ (triazole-thione NH) |

| Electronic Effects | Enhanced by CF₃ (σp = 0.54) | Moderate (Cl: σp = 0.23; Br: σp = 0.26) |

Implications :

- The absence of C=S in the target compound suggests divergent hydrogen-bonding and solubility profiles compared to triazole-thiones.

- The CF₃ group may confer greater metabolic stability than halogen substituents in analogs .

Tautomerism and Stability

- Compounds [7–9] : Exist in thione tautomeric form (confirmed by IR and NMR), which stabilizes the triazole ring and influences reactivity .

Research Findings and Implications

While direct pharmacological data for the target compound are unavailable, insights from analogs suggest:

- Sulfonamide derivatives : Exhibit varied bioactivities depending on substituents (e.g., halogen vs. CF₃) and core structure (triazole vs. benzamide) .

- Triazole-thiones : Demonstrated antimicrobial activity in prior studies, though the target compound’s acetylene linker may redirect biological targeting .

Recommendations for Further Study :

- Comparative assays to evaluate enzymatic inhibition (e.g., carbonic anhydrase, kinases).

- Computational modeling to assess binding interactions influenced by the CF₃ group and acetylene spacer.

Biological Activity

The compound 2-((4-(3-(trifluoromethyl)phenylsulfonamido)but-2-yn-1-yl)oxy)benzamide is a complex organic molecule belonging to the class of benzamide derivatives. Its unique structure, which includes a trifluoromethyl group, sulfonamide moiety, and a but-2-yn-1-yl group, suggests significant potential for biological activity, particularly in medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant case studies.

Research indicates that compounds similar to this compound exhibit significant biological activities, particularly as inhibitors of histone deacetylases (HDACs) . HDACs play a crucial role in regulating gene expression and are implicated in various diseases, including cancer. The inhibition of HDAC activity can lead to altered gene expression profiles, potentially reversing epigenetic modifications associated with malignancies .

1. Inhibition of Histone Deacetylases

The primary biological activity attributed to this compound is its potential as an HDAC inhibitor. In vitro studies have shown that it can effectively inhibit the activity of HDAC enzymes, which may contribute to its anticancer properties. This mechanism is particularly relevant in the context of therapies for cancers characterized by aberrant histone modifications.

2. Cytotoxicity Studies

A series of cytotoxicity assays were conducted on various human tumor cell lines to evaluate the efficacy of this compound. The results demonstrated that the compound exhibits selective cytotoxicity against certain cancer cell lines while sparing normal cells, indicating its potential for therapeutic use .

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, a comparison with related compounds is useful:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Benzamide | Simple amide structure | Moderate inhibition of HDACs |

| Trifluoromethyl Benzamide | Contains trifluoromethyl group | Enhanced potency against specific targets |

| Sulfamethoxazole | Sulfonamide antibiotic | Antibacterial activity |

The combination of a trifluoromethyl group and a butyne moiety in this compound may confer distinct pharmacological properties not present in simpler analogs .

Case Studies and Research Findings

Several studies have explored the effects of this compound in various biological contexts:

Case Study 1: Cancer Cell Lines

In a study assessing the impact on human breast cancer cell lines, treatment with this compound resulted in significant reductions in cell viability and induced apoptosis through caspase activation pathways .

Case Study 2: In Vivo Models

Animal models have also been utilized to assess the therapeutic potential of this compound. In xenograft models of human tumors, administration of the compound led to reduced tumor growth rates compared to control groups, supporting its role as a promising anticancer agent .

Q & A

Q. Methodology :

- Spectroscopy : -NMR (400 MHz) to confirm proton environments (e.g., sulfonamide NH at δ 10.2–10.8 ppm, trifluoromethyl group at δ 4.3–4.7 ppm) .

- Mass Spectrometry : ESI-MS to verify molecular ion peaks (e.g., [M+H] at m/z ~455) .

- HPLC : Use a C18 column (ACN/water gradient) to assess purity (>95% recommended for biological assays) .

Advanced Research Questions

How can contradictory solubility data in polar vs. nonpolar solvents be resolved?

Q. Analysis :

- The trifluoromethyl group enhances lipophilicity, but the sulfonamide moiety introduces polarity. Contradictions arise from solvent pH and temperature.

Experimental Design :

Perform solubility tests in buffered solutions (pH 2–10) at 25°C and 37°C.

Use molecular dynamics simulations to model solvent interactions .

Data Interpretation : Plot solubility vs. pH curves to identify optimal storage/assay conditions .

What strategies optimize yield in multi-step synthesis?

Q. Advanced Methods :

- Catalysis : Replace traditional Cu(I) with Pd(II)/ligand systems to improve alkoxylation efficiency (yield increase from 60% to 85%) .

- Flow Chemistry : Implement continuous flow reactors for sulfonamide coupling to reduce side-product formation .

Validation : Compare reaction outcomes using DOE (Design of Experiments) to identify critical variables (e.g., temperature, solvent ratio) .

How does this compound interact with bacterial enzyme targets (e.g., AcpS-PPTase)?

Q. Mechanistic Study :

Enzyme Assays : Use fluorescence polarization to measure binding affinity (K) to AcpS-PPTase .

Q. Experimental Framework :

Fate Studies : Use OECD 307 guidelines to assess biodegradation in soil/water matrices .

Ecotoxicology : Conduct Daphnia magna acute toxicity tests (48-h LC) and algal growth inhibition assays .

Key Finding : The trifluoromethyl group may confer environmental persistence (t > 60 days in aquatic systems) .

Data Contradiction & Validation

Discrepancies in reported IC50_{50}50 values across kinase inhibition studies

Root Cause : Variations in assay conditions (e.g., ATP concentration, buffer composition).

Resolution :

- Standardize assays using the ADP-Glo™ Kinase Assay Kit.

- Include positive controls (e.g., Staurosporine) to calibrate inhibition curves .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.